1-Furfurylpyrrole

Beschreibung

Eigenschaften

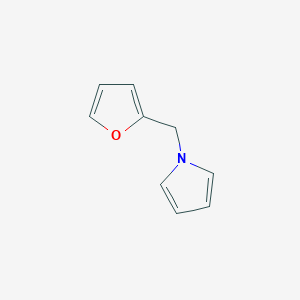

IUPAC Name |

1-(furan-2-ylmethyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-6-10(5-1)8-9-4-3-7-11-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBFUBUCCJKJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047663 | |

| Record name | 1-Furfurylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to yellow liquid; Vegetable, earthy-green aroma | |

| Record name | 1-(2-Furanylmethyl)-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-Furfurylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1194/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

77.00 to 79.00 °C. @ 1.00 mm Hg | |

| Record name | 1-(2-Furanylmethyl)-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (in ethanol) | |

| Record name | N-Furfurylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1194/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.078-1.084 | |

| Record name | N-Furfurylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1194/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1438-94-4 | |

| Record name | 1-Furfurylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Furfurylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole, 1-(2-furanylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Furfurylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-furfuryl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FURFURYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15HF30X204 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(2-Furanylmethyl)-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-Furfurylpyrrole (CAS 1438-94-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 1-Furfurylpyrrole (CAS No. 1438-94-4), a versatile heterocyclic compound with applications in flavor chemistry, materials science, and as a synthetic intermediate.

Physicochemical and Spectroscopic Properties

1-Furfurylpyrrole is a colorless to yellow-brown liquid with a characteristic vegetable-like, earthy, and green aroma.[1][2] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1438-94-4 | [3] |

| Molecular Formula | C₉H₉NO | [3] |

| Molecular Weight | 147.17 g/mol | [3] |

| Appearance | Colorless to yellow-brown clear liquid | [] |

| Boiling Point | 76-78 °C at 1 mmHg | [] |

| Density | 1.081 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.531 | [2] |

| Flash Point | 92.8 °C (199 °F) | [2] |

| Vapor Pressure | 0.0244 mmHg at 25°C | [2] |

| Solubility | Soluble in ethanol | [2] |

Table 2: Spectroscopic Data

| Spectroscopy | Data Availability and Key Features | Reference(s) |

| ¹H NMR | Spectra available. | [3] |

| ¹³C NMR | Spectra available. | [3] |

| Infrared (IR) | Spectra available. | [3] |

| Mass Spectrometry (MS) | Spectra available. | [3] |

Synthesis of 1-Furfurylpyrrole

The most common and versatile methods for the synthesis of N-substituted pyrroles, including 1-Furfurylpyrrole, are the Paal-Knorr and Clauson-Kaas reactions. These methods offer good yields and utilize readily available starting materials.[1][5]

Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, furfurylamine.[6][7] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal followed by cyclization and dehydration to form the pyrrole ring.[7]

-

Reaction Setup: In a round-bottom flask, combine the 1,4-dicarbonyl compound (e.g., succinaldehyde or its equivalent; 1 mmol) and furfurylamine (1 mmol).

-

Catalyst Addition: Add a suitable acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a few drops of acetic acid). Alternatively, a solid acid catalyst like CATAPAL 200 alumina (40 mg) can be used for a solvent-free reaction.[8]

-

Reaction Conditions: Stir the reaction mixture at a suitable temperature (e.g., 60°C for the solvent-free method with CATAPAL 200) for a duration determined by reaction monitoring (e.g., 45 minutes).[8] For solvent-based reactions, refluxing in a solvent like ethanol or methanol is common.[6]

-

Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. If a solid catalyst is used, it can be removed by filtration after dissolving the product in a suitable solvent like ethyl acetate.[8] The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Confirm the structure and purity of the synthesized 1-Furfurylpyrrole using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Clauson-Kaas Pyrrole Synthesis

A variation of the Paal-Knorr synthesis, the Clauson-Kaas reaction utilizes 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle precursor to the required 1,4-dicarbonyl species.[5][9] This method is particularly useful for synthesizing N-substituted pyrroles.

-

Reaction Setup: In a microwave vial, combine furfurylamine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and a catalytic amount of molecular iodine (~5 mol%).

-

Reaction Conditions: Irradiate the solvent-free mixture in a microwave reactor. The reaction is typically rapid, often completing within a few minutes.

-

Work-up and Purification: After the reaction, dissolve the mixture in a suitable solvent (e.g., diethyl ether) and evaporate the solvent. The crude product can then be purified by column chromatography.

-

Characterization: Verify the identity and purity of the resulting 1-Furfurylpyrrole by spectroscopic analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 1-Furfurylpyrrole | C9H9NO | CID 15037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Furfurylpyrrole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Furfurylpyrrole (CAS No. 1438-94-4) is a heteroaromatic compound that has garnered significant interest across various scientific disciplines, including food chemistry, materials science, and pharmaceutical development.[1] Its unique molecular architecture, featuring both a furan and a pyrrole moiety, imparts a distinct set of physical and chemical properties, making it a versatile building block in organic synthesis.[2] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 1-Furfurylpyrrole, detailed experimental protocols for its synthesis and characterization, and an exploration of its formation through the Maillard reaction pathway.

Core Physical and Chemical Properties

1-Furfurylpyrrole is typically a colorless to yellow or brown liquid with a characteristic vegetable, earthy, or green aroma.[2][3] The quantitative physical and chemical properties of 1-Furfurylpyrrole are summarized in the tables below for easy reference and comparison.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO | [3] |

| Molecular Weight | 147.17 g/mol | [3] |

| Appearance | Colorless to yellow or straw to dark brown clear liquid | [3] |

| Boiling Point | 76-79 °C at 1 mmHg | [3] |

| Density | 1.078 - 1.084 g/mL at 25 °C | [3] |

| Refractive Index | 1.529 - 1.536 at 20 °C | [3] |

| Solubility | Soluble in ethanol | [3] |

| Flash Point | 92.78 °C (199 °F) | [2] |

| Vapor Density | >1 (air = 1) | [2] |

Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(furan-2-ylmethyl)-1H-pyrrole | [3] |

| SMILES | C1=CN(C=C1)CC2=CC=CO2 | [3] |

| InChI | InChI=1S/C9H9NO/c1-2-6-10(5-1)8-9-4-3-7-11-9/h1-7H,8H2 | [3] |

| LogP | 1.88 | [2] |

Experimental Protocols

Synthesis of 1-Furfurylpyrrole via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[4][5] The following protocol is a representative procedure for the synthesis of 1-Furfurylpyrrole.

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Furfurylamine

-

Glacial Acetic Acid

-

Ethanol

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethoxytetrahydrofuran (1 equivalent) in ethanol.

-

Add furfurylamine (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-Furfurylpyrrole.

Characterization Protocols

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified 1-Furfurylpyrrole in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[6]

-

Ensure the sample is completely dissolved to avoid line broadening.[7]

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer.[8]

-

Parameters: Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 12 ppm, a pulse angle of 45°, and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer.

-

Parameters: Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Sample Preparation:

-

As 1-Furfurylpyrrole is a liquid, a neat sample can be analyzed directly.[3]

-

Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[9]

Analysis:

-

Instrument: Bruker Tensor 27 FT-IR or equivalent.[3]

-

Technique: Transmission.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken prior to sample analysis.

Sample Preparation:

-

Prepare a dilute solution of 1-Furfurylpyrrole in a volatile organic solvent such as dichloromethane or hexane.

Analysis:

-

Instrument: Agilent GC-MS system or equivalent.[10]

-

Column: A nonpolar capillary column (e.g., HP-5MS).[10]

-

Injection: 1 µL of the sample solution in split mode.[10]

-

Oven Program: An initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[10]

-

Carrier Gas: Helium at a constant flow rate.[10]

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.[10]

Signaling Pathways and Logical Relationships

While specific biological signaling pathways involving 1-Furfurylpyrrole are not extensively documented in current literature, its formation is a key aspect of the Maillard reaction, a complex network of chemical reactions that occurs during the thermal processing of food. This pathway is crucial for the development of flavor and color in many food products.

Maillard Reaction Pathway for 1-Furfurylpyrrole Formation

The Maillard reaction is a non-enzymatic browning reaction that involves a chemical reaction between an amino acid and a reducing sugar, usually requiring heat. The formation of 1-Furfurylpyrrole is a likely outcome of this complex cascade of reactions.

Caption: Simplified Maillard reaction pathway leading to the formation of 1-Furfurylpyrrole.

Paal-Knorr Synthesis Workflow

The Paal-Knorr synthesis provides a direct and efficient laboratory route to 1-Furfurylpyrrole. The logical workflow of this synthesis is depicted below.

Caption: Experimental workflow for the Paal-Knorr synthesis of 1-Furfurylpyrrole.

Applications and Future Perspectives

1-Furfurylpyrrole is recognized for its significant contributions to the flavor profiles of various food products, including coffee and baked goods.[2] In the field of materials science, its polymerizable nature makes it a candidate for the development of novel polymers and functional coatings.[2] Furthermore, its unique heterocyclic structure serves as a valuable scaffold in medicinal chemistry for the design and synthesis of potential therapeutic agents.[1] Future research is likely to focus on exploring the bioactivity of 1-Furfurylpyrrole derivatives and expanding their applications in the development of advanced materials.

Safety and Handling

1-Furfurylpyrrole is considered harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. researchgate.net [researchgate.net]

- 2. 1-furfuryl pyrrole, 1438-94-4 [thegoodscentscompany.com]

- 3. 1-Furfurylpyrrole | C9H9NO | CID 15037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 8. hmdb.ca [hmdb.ca]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. On the chemistry of 1-pyrroline in solution and in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Furfurylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 1-furfurylpyrrole (C₉H₉NO), a heteroaromatic compound of interest in flavor chemistry, materials science, and as a potential scaffold in drug discovery.[1][] This document collates and presents key structural data, spectroscopic information, and a detailed synthesis protocol. The content is intended to serve as a foundational resource for researchers and professionals engaged in work involving this molecule.

Introduction

1-Furfurylpyrrole, also known as N-furfurylpyrrole, is a bicyclic aromatic compound featuring a furan ring linked to a pyrrole ring through a methylene bridge.[3] Its unique chemical architecture imparts specific properties that make it a valuable building block in organic synthesis.[1] Found naturally in coffee and fried hazelnuts, it contributes to the aroma and flavor of various foods.[4] Beyond its sensory characteristics, 1-furfurylpyrrole is explored for its potential applications in the development of novel polymers and as a key intermediate in the synthesis of pharmaceutical compounds.[1] A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, designing new derivatives, and elucidating its role in various chemical and biological processes.

Molecular Structure and Bonding

The molecular structure of 1-furfurylpyrrole is characterized by the spatial arrangement of its constituent furan and pyrrole rings and the connecting methylene group. The bonding within this molecule is a combination of covalent sigma (σ) bonds and delocalized pi (π) systems within the aromatic rings.

Connectivity and Conformation

The IUPAC name for this compound is 1-(furan-2-ylmethyl)pyrrole.[3] The molecule consists of a pyrrole ring nitrogen atom bonded to the methylene carbon of a furfuryl group. The presence of two rotatable bonds, one between the pyrrole nitrogen and the methylene carbon, and another between the methylene carbon and the furan ring, allows for conformational flexibility. The overall shape of the molecule is influenced by the dihedral angles around these bonds, which dictate the relative orientation of the two aromatic rings.

Bond Lengths, Bond Angles, and Dihedral Angles

| Property | Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| XLogP3-AA | 1.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 147.068413911 Da |

| Complexity | 121 |

| Table 1: Computed Molecular Properties of 1-Furfurylpyrrole.[3] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of 1-furfurylpyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of 1-furfurylpyrrole by providing information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectral Data: While a fully assigned spectrum from a peer-reviewed publication is not available, typical chemical shifts for the protons in the furan and pyrrole rings can be predicted based on known values for similar structures.[5]

¹³C NMR Spectral Data: Similarly, the ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environment within the aromatic rings and the methylene bridge.[3]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of the molecule, which correspond to specific functional groups and bonding arrangements. The FTIR spectrum of 1-furfurylpyrrole would exhibit characteristic peaks for C-H, C=C, C-N, and C-O stretching and bending vibrations within the furan and pyrrole rings.[6][7]

Experimental Protocols

Synthesis of 1-Furfurylpyrrole

A common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction.[8] The following protocol is based on the reaction of furfurylamine with 2,5-dimethoxytetrahydrofuran, a common precursor to the required 1,4-dicarbonyl compound, often catalyzed by an acid or a Lewis acid like iodine under microwave irradiation for enhanced reaction rates.[9]

Materials:

-

Furfurylamine

-

2,5-Dimethoxytetrahydrofuran

-

Molecular Iodine (I₂)

-

Dichloromethane (CH₂Cl₂) (or solvent-free)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a microwave-safe reaction vessel, combine furfurylamine (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.0 equivalent).

-

Add a catalytic amount of molecular iodine (~5 mol%).

-

If performing the reaction in a solvent, add a minimal amount of a suitable solvent like dichloromethane. For a solventless reaction, proceed without solvent.[9]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure. If solvent-free, dissolve the residue in a suitable organic solvent like dichloromethane.

-

Wash the organic solution with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 1-furfurylpyrrole.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of 1-furfurylpyrrole.

Signaling Pathways and Biological Activity

Currently, there is limited information available in peer-reviewed literature detailing specific signaling pathways in which 1-furfurylpyrrole is directly involved. Its primary documented biological relevance is as a flavor and aroma compound.[10] However, given its structural motifs (furan and pyrrole), which are present in many biologically active molecules, it remains a molecule of interest for medicinal chemists. The pyrrole ring, in particular, is a common scaffold in pharmaceuticals.

Conclusion

This technical guide has summarized the key aspects of the molecular structure and bonding of 1-furfurylpyrrole. While a complete experimental determination of its three-dimensional structure is not yet publicly available, spectroscopic data and computational predictions provide a solid foundation for understanding its chemical behavior. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Further research is warranted to explore the conformational landscape of this molecule in more detail and to investigate its potential biological activities beyond its role as a flavor compound. Such studies will be invaluable for its application in materials science and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 3. 1-Furfurylpyrrole | C9H9NO | CID 15037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. China N-Furfuryl Pyrroleï¼CAS#1438-94-4ï¼ Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrole synthesis [organic-chemistry.org]

- 9. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Furfuryl Pyrrole | CAS#:1438-94-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 1-(furan-2-ylmethyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(furan-2-ylmethyl)-1H-pyrrole, a heteroaromatic compound integrating both furan and pyrrole moieties, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structural framework serves as a versatile scaffold for the synthesis of novel compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of 1-(furan-2-ylmethyl)-1H-pyrrole, including its chemical properties, detailed synthetic protocols, and an exploration of its current and potential applications in drug discovery and development. The document summarizes key quantitative data and presents experimental workflows to facilitate further research and application.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for 1-Furfurylpyrrole is 1-(furan-2-ylmethyl)-1H-pyrrole .[1] This compound is characterized by a pyrrole ring N-substituted with a furfuryl group.

| Property | Value | Reference |

| IUPAC Name | 1-(furan-2-ylmethyl)-1H-pyrrole | [1] |

| Synonyms | 1-Furfurylpyrrole, N-Furfurylpyrrole | |

| CAS Number | 1438-94-4 | [2] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 76-78 °C at 1 mmHg | |

| Density | 1.081 g/mL at 25 °C | |

| Refractive Index | 1.531 |

Synthesis of 1-(furan-2-ylmethyl)-1H-pyrrole

The most common and efficient method for the synthesis of N-substituted pyrroles, including 1-(furan-2-ylmethyl)-1H-pyrrole, is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Paal-Knorr Synthesis: General Principle

The Paal-Knorr synthesis is a robust and versatile method for constructing the pyrrole ring.[3][4] It proceeds by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia, typically in the presence of an acid catalyst.[3][4] The reaction is valued for its operational simplicity and the ready availability of starting materials.[3]

Experimental Protocol: Synthesis of 1-(furan-2-ylmethyl)-1H-pyrrole

This protocol is a representative example based on the principles of the Paal-Knorr synthesis for N-substituted pyrroles.

Materials:

-

2,5-Hexanedione

-

Furfurylamine (furan-2-ylmethanamine)

-

Glacial Acetic Acid (as catalyst)

-

Ethanol (as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1 equivalent) in ethanol.

-

Addition of Amine: To the stirred solution, add furfurylamine (1 equivalent).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 1-(furan-2-ylmethyl)-1H-pyrrole by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-(furan-2-ylmethyl)-1H-pyrrole.

Applications in Drug Discovery and Development

The pyrrole and furan scaffolds are prevalent in a multitude of biologically active compounds, and their combination in 1-(furan-2-ylmethyl)-1H-pyrrole presents a promising platform for the development of novel therapeutic agents.[5][6] While specific quantitative data for the parent compound is limited in publicly available literature, the activities of its derivatives suggest several potential therapeutic applications.

Antimicrobial Activity

Derivatives of pyrrole and furan have demonstrated significant antibacterial and antifungal properties.[7][8] For instance, certain pyrrole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[7] The general mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

| Compound Class | Organism | Activity (MIC/IC50) | Reference |

| Pyrrole derivatives | Staphylococcus aureus | MIC: 3.12 - 12.5 µg/mL | [7] |

| Furan derivatives | Escherichia coli | MIC: 64 µg/mL | [6] |

| Fused heterocyclic pyrroles | E. coli, S. aureus | Potent activity | [1] |

Anticancer Activity

The pyrrole nucleus is a key component in several anticancer agents.[9] Derivatives of 1-(furan-2-ylmethyl)-1H-pyrrole could potentially exhibit cytotoxic effects against various cancer cell lines. Studies on related furan and pyrrole compounds have reported IC50 values in the micromolar range against cell lines such as HeLa (cervical cancer) and SW620 (colorectal cancer).[10]

| Compound Class | Cell Line | Activity (IC50) | Reference |

| Furan derivatives | HeLa | 0.08 - 8.79 µM | [10] |

| Pyrrole derivatives | Various cancer cell lines | Potent inhibitory effects | [11] |

Potential Signaling Pathway Interactions

While the specific signaling pathways modulated by 1-(furan-2-ylmethyl)-1H-pyrrole are not yet elucidated, derivatives of pyrrole have been shown to act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[12] Inhibition of these pathways is a key strategy in modern cancer therapy.

Caption: Hypothetical signaling pathway inhibition by a 1-(furan-2-ylmethyl)-1H-pyrrole derivative.

Conclusion and Future Directions

1-(furan-2-ylmethyl)-1H-pyrrole is a readily accessible and highly versatile chemical entity. Its synthesis via the Paal-Knorr reaction is straightforward, making it an attractive starting material for the generation of compound libraries for high-throughput screening. While the biological activity of the parent compound itself is not extensively documented, the proven therapeutic potential of the pyrrole and furan scaffolds strongly suggests that derivatives of 1-(furan-2-ylmethyl)-1H-pyrrole are promising candidates for further investigation in the fields of antimicrobial and anticancer drug discovery. Future research should focus on the synthesis and systematic biological evaluation of a diverse range of its derivatives to unlock their full therapeutic potential and to elucidate their mechanisms of action.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. 1438-94-4|1-(Furan-2-ylmethyl)-1H-pyrrole|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. scispace.com [scispace.com]

- 6. ijabbr.com [ijabbr.com]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-Furfurylpyrrole from Furfural: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for producing 1-furfurylpyrrole, a valuable heterocyclic compound, starting from the renewable platform chemical, furfural. This document details a two-step synthetic pathway, encompassing the reductive amination of furfural to furfurylamine, followed by the Paal-Knorr synthesis of the target molecule. This guide is intended to provide researchers and professionals in drug development and chemical synthesis with the necessary theoretical and practical knowledge for the successful synthesis of 1-furfurylpyrrole.

Proposed Synthetic Pathway

The synthesis of 1-furfurylpyrrole from furfural is most effectively achieved through a two-step process. The initial step involves the conversion of furfural to furfurylamine via reductive amination. Subsequently, the formed furfurylamine is reacted with a 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran, in a Paal-Knorr pyrrole synthesis to yield the final product.

Caption: Overall synthetic pathway for 1-furfurylpyrrole from furfural.

Experimental Protocols

Step 1: Reductive Amination of Furfural to Furfurylamine

Two effective methods for the reductive amination of furfural to furfurylamine are presented below. Method A offers an environmentally friendly approach using zinc in water, while Method B employs catalytic hydrogenation.

Method A: Zinc-Mediated Reductive Amination in Water

This procedure is adapted from a high-yield, eco-friendly synthesis.

Materials:

-

Furfural

-

Hydroxylammonium chloride (H₂NOH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Zinc dust

-

Ammonium chloride (NH₄Cl)

-

Zinc chloride (ZnCl₂)

-

Water

-

Cyclohexane

-

Anhydrous sodium sulfate

Procedure:

-

Oxime Formation: In a suitable reaction vessel, mix furfural (10 mL, 120.72 mmol) and hydroxylammonium chloride (10.07 g, 144.86 mmol) in water (20 mL).

-

To this mixture, add a solution of sodium carbonate (7.68 g, 72.43 mmol) in water (30 mL) dropwise.

-

Stir the resulting solution at room temperature for 3 hours.

-

One-Pot Reduction: To the reaction mixture containing the furfuryloxime, add ammonium chloride (25.8 g, 482.8 mmol) and zinc chloride (0.98 g, 7.24 mmol).

-

Heat the mixture to 60°C and add zinc dust (31.5 g, 482.8 mmol) portion-wise.

-

Stir the reaction mixture vigorously for 15 minutes at 60°C.

-

Cool the mixture to room temperature and filter to remove insoluble materials.

-

To the filtrate, add a 6M solution of sodium hydroxide until the solution is strongly basic.

-

Extract the aqueous layer with cyclohexane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain furfurylamine as a yellow liquid.

Caption: Workflow for zinc-mediated reductive amination.

Method B: Catalytic Hydrogenation

This method utilizes a rhodium catalyst for the reductive amination.[1]

Materials:

-

Furfural

-

Aqueous ammonia (28-30%)

-

5% Rh/Al₂O₃ catalyst

-

Hydrogen gas

-

Ethanol (solvent)

Procedure:

-

In a high-pressure autoclave, place furfural (1 g), aqueous ammonia, ethanol, and the Rh/Al₂O₃ catalyst.

-

Seal the autoclave and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa).

-

Heat the reaction mixture to the desired temperature (e.g., 80°C) with stirring.

-

Maintain the reaction conditions for the specified time (e.g., 2 hours).

-

After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the catalyst from the reaction mixture.

-

The product can be isolated and purified by distillation under reduced pressure.

Caption: Workflow for catalytic hydrogenation.

Step 2: Paal-Knorr Synthesis of 1-Furfurylpyrrole

This is a general and efficient method for the synthesis of N-substituted pyrroles.[2][3]

Materials:

-

Furfurylamine (from Step 1)

-

2,5-Dimethoxytetrahydrofuran

-

Molecular iodine (I₂) or Iron(III) chloride (FeCl₃)

-

(Optional) Solvent such as water or ethanol

Procedure (Microwave-Induced, Iodine-Catalyzed):

-

In a microwave-safe reaction vessel, mix furfurylamine (1 mmol), 2,5-dimethoxytetrahydrofuran (1 mmol), and a catalytic amount of molecular iodine (~5 mol%).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 120-140°C) for a short duration (e.g., 5-15 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium thiosulfate to remove iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-furfurylpyrrole.

Caption: Simplified mechanism of the Paal-Knorr synthesis of 1-furfurylpyrrole.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 1-furfurylpyrrole from furfural.

Table 1: Reductive Amination of Furfural to Furfurylamine

| Method | Aminating Agent | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| A | H₂NOH·HCl / NH₄Cl | Zn / ZnCl₂ | Water | 60 | 0.25 | 98 | [4] |

| B | Aqueous NH₃ | 5% Rh/Al₂O₃ / H₂ | Ethanol | 80 | 2 | ~92 (selectivity) | [1] |

Table 2: Paal-Knorr Synthesis of N-Substituted Pyrroles (Representative Data)

| Amine | 1,4-Dicarbonyl Source | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Various amines | 2,5-Dimethoxytetrahydrofuran | I₂ (5 mol%) | None (Microwave) | 120-140 | 5-15 | 75-98 | [3] |

| Various amines | 2,5-Dimethoxytetrahydrofuran | FeCl₃ (cat.) | Water | Room Temp. | 15-30 | 85-95 | [2] |

Note: The yields for the Paal-Knorr synthesis are for a range of amines and serve as a strong indicator of the expected high efficiency for the reaction with furfurylamine.

This guide provides a solid foundation for the synthesis of 1-furfurylpyrrole from furfural. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings to achieve the best possible outcomes.

References

The Natural Occurrence of 1-Furfurylpyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Furfurylpyrrole, a volatile heterocyclic organic compound, is a significant contributor to the desirable aroma and flavor profiles of a wide array of thermally processed foods. Formed predominantly through the Maillard reaction between amino acids and reducing sugars, its presence is a hallmark of cooked, roasted, and baked goods. This technical guide provides a comprehensive overview of the natural occurrence of 1-Furfurylpyrrole, presenting quantitative data on its concentration in various foodstuffs. Detailed experimental protocols for its extraction and analysis are provided, alongside a discussion of its formation pathways. While specific biological signaling pathways for 1-Furfurylpyrrole are not yet elucidated in scientific literature, this guide explores the known biological activities of structurally related furan and pyrrole derivatives to offer potential avenues for future research.

Introduction

1-Furfurylpyrrole (CAS No. 1438-94-4) is a fascinating molecule that bridges the worlds of food science and potentially, pharmacology. Characterized by a pyrrole ring linked to a furan ring via a methylene bridge, it is a key component of the complex mixture of compounds responsible for the sensory characteristics of many staple and specialty foods. Its formation is intricately linked to the Maillard reaction, a cornerstone of culinary chemistry that occurs when food is heated[1][2]. This reaction is responsible for the browning and rich flavors of everything from bread and coffee to roasted meats[1][3].

Understanding the natural occurrence and concentration of 1-Furfurylpyrrole is crucial for food scientists aiming to optimize flavor profiles and for researchers investigating the potential bioactivity of dietary compounds. This guide aims to be a central resource for professionals in these fields, providing a detailed look at where this compound is found, how it is formed, and the methodologies used to study it.

Natural Occurrence and Quantitative Data

1-Furfurylpyrrole has been identified in a diverse range of cooked and processed foods. Its presence is a direct consequence of the high temperatures used in processes like baking, roasting, and frying, which drive the Maillard reaction. The primary precursors for its formation are understood to be furfuryl-amine, which is derived from ribose, and other reactive carbonyl species[4][5].

The concentration of 1-Furfurylpyrrole can vary significantly depending on the food matrix, processing conditions (temperature and time), and the specific precursors available. Below is a summary of quantitative data reported in the scientific literature.

| Food Matrix | Concentration (µg/kg) | Reference(s) |

| Coffee | ||

| Roasted Coffee Beans | Present (unquantified) | [4][6] |

| Nuts | ||

| Roasted Peanuts | Present (unquantified) | [7] |

| Roasted Almonds | Present (unquantified) | [7] |

| Roasted Filberts | Present (unquantified) | [7] |

| Bakery Products | ||

| Wheaten Bread | Present (unquantified) | [7] |

| Bread Crust | Present (unquantified) | |

| Popcorn | Present (unquantified) | [4] |

| Meat and Poultry | ||

| Roasted Chicken | Present (unquantified) | [7] |

| Beverages | ||

| Beer | Present (unquantified) | [7] |

| Other | ||

| Malt | Present (unquantified) | [7] |

| Okra | Present (unquantified) | [7] |

Note: While the presence of 1-Furfurylpyrrole is widely reported, specific quantitative data remains limited in publicly available literature. The table will be updated as more quantitative studies become available.

Formation Pathway

The formation of 1-Furfurylpyrrole is a complex process rooted in the Maillard reaction cascade. A key proposed pathway involves the reaction of furfurylamine with a dicarbonyl compound.

Experimental Protocols

The analysis of 1-Furfurylpyrrole in food matrices typically involves the extraction of volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a commonly employed, solvent-free technique for sample preparation.

General Experimental Workflow for HS-SPME-GC-MS Analysis

Detailed Protocol for Analysis in Coffee

This protocol is a composite based on methodologies reported for the analysis of volatile compounds in coffee.

1. Sample Preparation:

-

Weigh 2-5 g of finely ground roasted coffee beans into a 20 mL headspace vial.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated analog if available).

-

Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the aqueous phase and enhance the partitioning of volatile compounds into the headspace.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for its broad selectivity for volatile and semi-volatile compounds.

-

Incubation: Equilibrate the sample vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Thermally desorb the analytes from the SPME fiber in the heated GC injection port (e.g., 250°C) in splitless mode.

-

GC Column: A polar capillary column, such as one with a wax or polyethylene glycol stationary phase, is suitable for separating the diverse range of volatile compounds found in coffee.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 230-250°C) to elute all compounds of interest.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

4. Identification and Quantification:

-

Identification: Identify 1-Furfurylpyrrole by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

-

Quantification: Quantify the concentration of 1-Furfurylpyrrole using a calibration curve prepared with a standard solution of the compound, normalized to the response of the internal standard.

Biological Activity and Signaling Pathways (Avenues for Future Research)

To date, the scientific literature lacks specific studies on the biological activities and signaling pathways directly modulated by 1-Furfurylpyrrole. However, its constituent furan and pyrrole moieties are present in numerous bioactive natural products and synthetic compounds. This suggests that 1-Furfurylpyrrole could potentially exhibit biological effects worthy of investigation.

Potential Biological Activities Based on Structural Analogs

-

Furan Derivatives: Compounds containing a furan ring have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[4][6]. Some furan derivatives are known to induce oxidative stress and DNA damage in cellular models[5][8]. The metabolism of some furan-containing compounds can be mediated by cytochrome P450 enzymes[9].

-

Pyrrole Derivatives: The pyrrole ring is a fundamental component of many biologically important molecules, including heme and vitamin B12. Synthetic pyrrole derivatives have been shown to possess diverse pharmacological activities, and their toxicological profiles have been a subject of study[2][10][11][12]. Some pyrrole compounds can be metabolically activated by cytochrome P-450 to form reactive intermediates that can bind to macromolecules[13].

A Hypothetical Signaling Pathway for Investigation

Given that some furan derivatives can induce cellular stress responses, a potential area of investigation for 1-Furfurylpyrrole could be its effect on stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.

Conclusion and Future Directions

1-Furfurylpyrrole is a naturally occurring compound integral to the flavor and aroma of many thermally processed foods. While its presence is well-documented, there is a clear need for more quantitative data across a broader range of foodstuffs to better understand dietary exposure. The provided experimental protocols offer a robust framework for such future quantitative studies.

The most significant knowledge gap lies in the biological activity of 1-Furfurylpyrrole. For drug development professionals, this represents an untapped area of research. Future studies should focus on in vitro and in vivo models to investigate the potential cytotoxic, anti-inflammatory, or other pharmacological effects of this compound. Elucidating its metabolic fate and its interactions with cellular signaling pathways will be critical in determining its potential as a lead compound for new therapeutic agents or in understanding any potential health implications of its dietary consumption. The structural relationship of 1-Furfurylpyrrole to other bioactive furan and pyrrole derivatives provides a compelling rationale for embarking on such investigations.

References

- 1. Improvement of a headspace solid phase microextraction-gas chromatography/mass spectrometry method for the analysis of wheat bread volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]

- 5. Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. perfumerflavorist.com [perfumerflavorist.com]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of furametpyr. 1. Identification of metabolites and in vitro biotransformation in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic activation of model pyrroles by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Furfurylpyrrole: A Technical Safety and Handling Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-Furfurylpyrrole (CAS No. 1438-94-4). The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

1-Furfurylpyrrole is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is characterized as a yellow to orange or brown clear liquid.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | Yellow to orange liquid | [1] |

| Boiling Point | 76°C @ 1 torr | [1] |

| Flash Point | 92°C (199°F) | [1][3] |

| Density | 1.081 g/mL | [1] |

| Refractive Index | 1.531 | [1] |

| Solubility | No data available | [1] |

Toxicological Data

The toxicological properties of 1-Furfurylpyrrole have not been fully investigated.[4] However, available data indicates that it is harmful through oral, dermal, and inhalation routes of exposure. Skin contact may lead to inflammation, characterized by itching, scaling, reddening, or blistering.[1] Eye contact can cause redness, pain, or severe eye damage.[1] Inhalation may result in irritation of the lungs and respiratory system.[1]

A summary of the available acute toxicity data is provided in Table 2.

| Test | Species | Route | Value | Source(s) |

| LD50 | Mouse | Oral | 380 mg/kg | [5][6][7] |

Experimental Protocols:

Signaling Pathways:

Currently, there is no specific information available in the scientific literature detailing the signaling pathways involved in the toxicity of 1-Furfurylpyrrole. A RIFM (Research Institute for Fragrance Materials) safety assessment concluded that N-furfurylpyrrole is not genotoxic.[8] The assessment also notes that, like furan derivatives, it may form reactive metabolites capable of hepatotoxicity.[8] However, the specific molecular mechanisms and signaling cascades have not been elucidated.

Hazard Identification and Classification

1-Furfurylpyrrole is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is summarized in Table 3.

| Hazard Class | Category | Hazard Statement(s) |

| Flammable liquids | 4 | H227: Combustible liquid |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |

Hazard Pictogram:

Signal Word: Warning[2]

Handling and Storage Precautions

Safe handling and storage are crucial to minimize exposure and prevent accidents.

Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Avoid breathing fumes, vapors, or mist.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

Storage:

-

Store in a tightly-closed container.[1]

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep away from sources of ignition.[1]

-

The substance is light-sensitive and should be protected from light.[1]

-

Store away from incompatible materials.[2]

Personal Protective Equipment (PPE) Selection

A logical workflow for selecting the appropriate PPE when handling 1-Furfurylpyrrole is outlined below.

Caption: PPE selection workflow for handling 1-Furfurylpyrrole.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Emergency Workflow for Spills:

Caption: Emergency workflow for 1-Furfurylpyrrole spills.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Obtain medical aid.[1]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[1]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[1]

Fire-Fighting Measures

1-Furfurylpyrrole is a combustible liquid.

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon oxides may be generated by thermal decomposition or combustion.[1]

-

Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Dispose of 1-Furfurylpyrrole and any contaminated materials in accordance with local, regional, and national hazardous waste regulations.[4] Do not allow the product to enter drains, other waterways, or soil.[1]

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the supplier and institutional safety protocols. Always consult the most current SDS for 1-Furfurylpyrrole before use.

References

- 1. acs.org [acs.org]

- 2. 1-furfuryl pyrrole, 1438-94-4 [perflavory.com]

- 3. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]

- 4. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. echemi.com [echemi.com]

- 7. N-Furfuryl Pyrrole | CAS#:1438-94-4 | Chemsrc [chemsrc.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Solubility Profile of 1-Furfurylpyrrole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Furfurylpyrrole (CAS No. 1438-94-4), a versatile heterocyclic compound with applications in flavor chemistry, materials science, and as a potential pharmaceutical intermediate. Understanding its solubility is critical for its application in synthesis, formulation, and biological studies.

Core Concepts: Solubility of 1-Furfurylpyrrole

1-Furfurylpyrrole is a liquid at room temperature, described as colorless to yellow-brown with a vegetable, earthy-green aroma. Its molecular structure, featuring both a pyrrole and a furan ring, dictates its solubility characteristics. Generally, it is considered to be soluble in most common organic solvents while exhibiting low solubility in water.

Quantitative Solubility Data

| Solvent/System | Temperature (°C) | Solubility | Citation |

| Water | 25 | ~568 mg/L (estimated) | [1] |

| Ethanol | Not Specified | Soluble | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL (Clear Solution) | [4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | 2.5 mg/mL (Suspended Solution) | [4] |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL (Clear Solution) | [4] |

| Most Commonly Used Organic Solvents | Not Specified | Soluble |

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid compound like 1-furfurylpyrrole in an organic solvent, based on the widely used shake-flask method.[5]

Objective: To determine the equilibrium solubility of 1-furfurylpyrrole in a specific organic solvent at a controlled temperature.

Materials:

-

1-Furfurylpyrrole (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1-furfurylpyrrole to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess is crucial to ensure that the solution becomes saturated.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the same temperature for a short period to allow the excess 1-furfurylpyrrole to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the sample at a high speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining undissolved micro-droplets.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of 1-furfurylpyrrole of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method, such as HPLC or GC, to generate a calibration curve.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Using the calibration curve, determine the concentration of 1-furfurylpyrrole in the diluted sample and then calculate the concentration in the original saturated solution.

-

-

Reporting:

-

The solubility is typically reported in units of g/100 mL, mg/mL, or mol/L at the specified temperature.

-

Synthesis of 1-Furfurylpyrrole: A Workflow

The synthesis of 1-furfurylpyrrole can be achieved through several methods, with the Paal-Knorr and Clauson-Kass syntheses being common approaches for forming the pyrrole ring.[6][7][8][9] The following diagram illustrates a generalized workflow for the Paal-Knorr synthesis of 1-furfurylpyrrole.

Caption: Generalized workflow for the Paal-Knorr synthesis of 1-furfurylpyrrole.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility of 1-furfurylpyrrole in organic solvents. While qualitative data suggests good solubility in many common organic solvents, there is a clear need for more extensive quantitative studies to support its growing applications in research and industry. The provided experimental protocol offers a robust framework for generating such valuable data. Furthermore, the illustrated synthesis workflow provides a clear overview of a common method for its preparation.

References

- 1. 1-furfuryl pyrrole, 1438-94-4 [thegoodscentscompany.com]

- 2. 1-Furfurylpyrrole | C9H9NO | CID 15037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. researchgate.net [researchgate.net]

The Discovery and History of 1-Furfurylpyrrole: A Technical Guide

Introduction

1-Furfurylpyrrole, with the CAS number 1438-94-4, is a heterocyclic organic compound that has garnered significant interest in various scientific fields.[1] Its molecular structure, featuring a pyrrole ring N-substituted with a furfuryl group, provides a unique scaffold for the synthesis of more complex molecules.[1] This versatile intermediate is a subject of ongoing research in drug development, materials science, and flavor chemistry.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with 1-Furfurylpyrrole, tailored for researchers, scientists, and drug development professionals.

Historical Synthesis and Discovery

A prevalent and historically significant method for the synthesis of pyrroles is the Paal-Knorr synthesis , first reported in 1884 by Carl Paal and Ludwig Knorr.[3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically in the presence of an acid catalyst, to yield a substituted pyrrole.[3][4]

Paal-Knorr Synthesis of 1-Furfurylpyrrole

The synthesis of 1-Furfurylpyrrole via the Paal-Knorr reaction involves the condensation of succinaldehyde (a 1,4-dicarbonyl compound) with furfurylamine (a primary amine).

Reaction:

Succinaldehyde + Furfurylamine → 1-Furfurylpyrrole + 2 H₂O

Physicochemical and Spectroscopic Data

1-Furfurylpyrrole is typically a colorless to yellow or green liquid with a characteristic vegetable, earthy-green aroma.[2][5] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [2] |

| Molecular Weight | 147.18 g/mol | [2] |

| Boiling Point | 79 °C at 1 mmHg | [2] |

| Density | 1.08 g/mL | [2] |

| Refractive Index (n20D) | 1.53 | [2] |

Spectroscopic data is crucial for the identification and characterization of 1-Furfurylpyrrole. The following table summarizes key spectral information.

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | Signals corresponding to the protons on the pyrrole and furan rings. | [6] |

| ¹³C NMR | Resonances for the nine carbon atoms in the molecule. | [5] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 147. | [5][7] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H, C=C, and C-N stretching and bending vibrations. | [5][8] |

Experimental Protocols

General Experimental Protocol for Paal-Knorr Synthesis of N-Substituted Pyrroles

The following is a generalized modern protocol for the Paal-Knorr synthesis of an N-substituted pyrrole, which can be adapted for the synthesis of 1-Furfurylpyrrole.

Materials:

-

1,4-Diketone (e.g., 2,5-hexanedione as a precursor to succinaldehyde)

-

Primary amine (e.g., furfurylamine)

-

Ethanol

-

Glacial Acetic Acid

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve the 1,4-diketone (1.0 equivalent) in ethanol.

-

Add glacial acetic acid (catalytic amount) to the solution.

-

Add the primary amine (1.0-1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture under reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-substituted pyrrole.

Logical Relationships and Workflows

The synthesis and characterization of 1-Furfurylpyrrole follow a logical experimental workflow.

The Paal-Knorr synthesis mechanism proceeds through several key steps.

Applications in Drug Development and Signaling Pathways

While 1-Furfurylpyrrole itself is primarily an intermediate, the pyrrole scaffold is a prominent feature in many biologically active molecules and approved drugs.[9] Pyrrole derivatives have been extensively investigated as anticancer agents, targeting various signaling pathways crucial for cancer cell proliferation and survival.[9][10]

Although specific studies detailing the direct interaction of 1-Furfurylpyrrole with signaling pathways are limited, its derivatives are being explored for their potential to modulate key cellular cascades such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K-Akt (Phosphatidylinositol 3-kinase-Protein Kinase B) signaling pathways.[11][12] These pathways are often dysregulated in cancer and other diseases.

The general relationship of how a hypothetical 1-Furfurylpyrrole derivative might be investigated as a kinase inhibitor is depicted below.

Conclusion

1-Furfurylpyrrole holds a significant place in the history of heterocyclic chemistry, with its synthesis rooted in the classical Paal-Knorr reaction. Its unique molecular architecture continues to make it a valuable building block for the development of novel compounds with potential applications in medicine and materials science. Further research into the biological activities of its derivatives is likely to uncover new therapeutic opportunities by targeting key cellular signaling pathways. This guide provides a foundational understanding for researchers and professionals engaged in the exploration and utilization of this versatile chemical entity.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. 1-Furfurylpyrrole | C9H9NO | CID 15037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. 1H-Pyrrole, 1-(2-furanylmethyl)- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

1-Furfurylpyrrole: A Versatile Heterocyclic Building Block for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract